molecular formula C9H10N2O4 B13024627 3-Hydroxy-2-(nicotinamido)propanoic acid

3-Hydroxy-2-(nicotinamido)propanoic acid

Cat. No.: B13024627
M. Wt: 210.19 g/mol
InChI Key: HJBUTDLCDXXOPE-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of 3-Hydroxy-2-(nicotinamido)propanoic acid are not readily available in the literature.
    • Industrial production methods remain scarce, and further research is needed to establish efficient and scalable synthesis routes.
  • Chemical Reactions Analysis

    • The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are yet to be fully documented.
    • Detailed studies on the major products formed from these reactions are also lacking.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity and potential as a building block for other compounds.

      Biology: Exploring its interactions with biological molecules, such as enzymes or receptors.

      Medicine: Assessing its pharmacological properties, bioavailability, and potential therapeutic applications.

      Industry: Evaluating its use in the synthesis of pharmaceuticals or other valuable chemicals.

  • Mechanism of Action

    • The precise mechanism by which 3-Hydroxy-2-(nicotinamido)propanoic acid exerts its effects remains unknown.
    • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are challenging due to limited available data.
    • Researchers may need to explore related pyridine derivatives to highlight its uniqueness.

    Properties

    Molecular Formula

    C9H10N2O4

    Molecular Weight

    210.19 g/mol

    IUPAC Name

    3-hydroxy-2-(pyridine-3-carbonylamino)propanoic acid

    InChI

    InChI=1S/C9H10N2O4/c12-5-7(9(14)15)11-8(13)6-2-1-3-10-4-6/h1-4,7,12H,5H2,(H,11,13)(H,14,15)

    InChI Key

    HJBUTDLCDXXOPE-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CN=C1)C(=O)NC(CO)C(=O)O

    Origin of Product

    United States

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